L-Aspartic acid beta-7-amido-4-methylcoumarin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp(Amc)-OH typically involves the coupling of aspartic acid with 7-amino-4-methylcoumarin. The reaction is carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of aspartic acid . The reaction is usually performed in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
While specific industrial production methods for H-Asp(Amc)-OH are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
H-Asp(Amc)-OH undergoes several types of chemical reactions, including:
Substitution: The amino group in the coumarin moiety can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides.
Major Products Formed
Hydrolysis: Aspartic acid and 7-amino-4-methylcoumarin.
Oxidation: Various oxidized derivatives of the coumarin moiety.
Substitution: Substituted coumarin derivatives.
Scientific Research Applications
H-Asp(Amc)-OH is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemistry: Used as a substrate to study the activity of peptidase enzymes, particularly in the context of enzyme kinetics and inhibition.
Molecular Biology: Employed in assays to monitor proteolytic activity in various biological samples.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of peptidase enzymes.
Industry: Applied in the development of diagnostic assays and research tools for studying enzyme function.
Mechanism of Action
The mechanism of action of H-Asp(Amc)-OH involves its role as a substrate for peptidase enzymes. When the enzyme cleaves the amide bond between aspartic acid and 7-amino-4-methylcoumarin, the fluorescent 7-amino-4-methylcoumarin is released. This fluorescence can be measured to determine the activity of the enzyme . The molecular targets are the active sites of peptidase enzymes, and the pathway involves the hydrolysis of the amide bond.
Comparison with Similar Compounds
Similar Compounds
H-Glu(Amc)-OH: Similar to H-Asp(Amc)-OH but with glutamic acid instead of aspartic acid.
H-Ala(Amc)-OH: Contains alanine instead of aspartic acid.
H-Ser(Amc)-OH: Contains serine instead of aspartic acid.
Uniqueness
H-Asp(Amc)-OH is unique due to its specific use as a substrate for peptidase enzymes that recognize aspartic acid residues. Its fluorescent properties make it particularly valuable in biochemical assays where real-time monitoring of enzyme activity is required .
Properties
Molecular Formula |
C14H14N2O5 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20) |
InChI Key |
ARZPQBJTLVVDNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
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